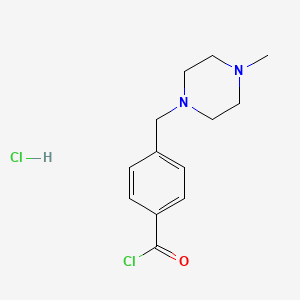

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is a chemical compound with the CAS Number: 909252-77-3 . It has a molecular weight of 289.2 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.It is stored at normal temperature . The compound is solid in physical form .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methodology and Optimization : The compound has been utilized in the synthesis of various chemical entities. For instance, Lu Xiao-qin (2010) describes the optimized synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-methylbenzoic acid, showcasing the influence of bromination agents, initiators, and reaction conditions on yields (Lu Xiao-qin, 2010).

Antituberculosis Activity : Kayukova et al. (2010) synthesized a series of O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and tested them for antituberculosis activity, finding some compounds exhibited promising properties against resistant strains of M. tuberculosis (Kayukova et al., 2010).

Crystal Structure Analysis : The crystal structure of a related compound, highlighting the geometric and packing parameters, was detailed by Jasinski et al. (2009), providing insights into molecular interactions and stability (Jasinski et al., 2009).

Medicinal Chemistry Applications

Development of Antileukemic Agents : Koroleva et al. (2011) describe the synthesis of new amides containing an N-methylpiperazine fragment as key intermediates in the development of antileukemic agents, including imatinib, highlighting the compound's role in medicinal chemistry (Koroleva et al., 2011).

Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and evaluated them for antioxidant and antimicrobial activities, indicating the potential for developing new therapeutic agents (Harini et al., 2014).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H312-H314-H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . The safety data sheet (SDS) provides more detailed safety information .

Wirkmechanismus

Target of Action

The primary target of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is the BCR-ABL enzyme . This enzyme is associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .

Mode of Action

As a tyrosine kinase inhibitor, this compound interacts with the BCR-ABL enzyme, inhibiting its activity

Biochemical Pathways

The inhibition of the BCR-ABL enzyme disrupts the signaling pathways it is involved in, particularly those related to cell growth and division . The downstream effects of this disruption can lead to the death of cancer cells, slowing or stopping the progression of leukemia .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the BCR-ABL enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to the death of cancer cells and potentially slowing or stopping the progression of leukemia .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used. Other factors, such as the pH of the environment, the presence of other substances, and the specific characteristics of the patient’s body, can also influence the compound’s action.

Eigenschaften

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSNTTRESWSMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-64-7 |

Source

|

| Record name | Benzoyl chloride, 4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106261-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.